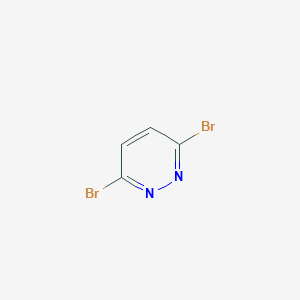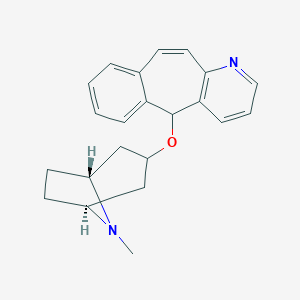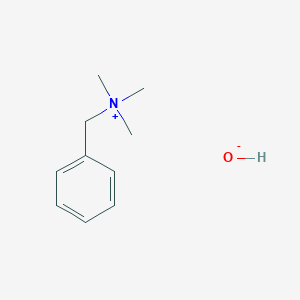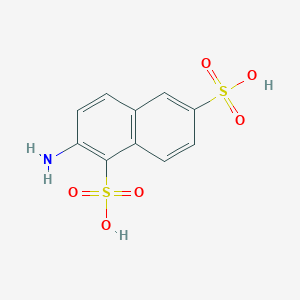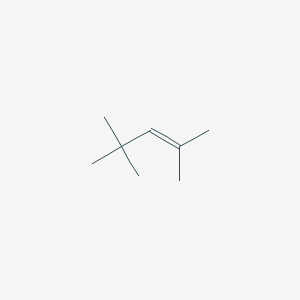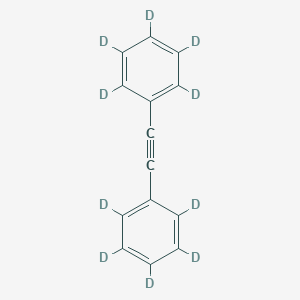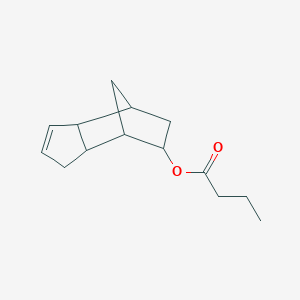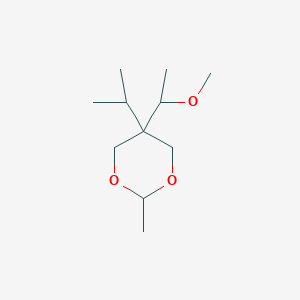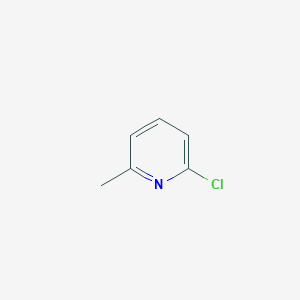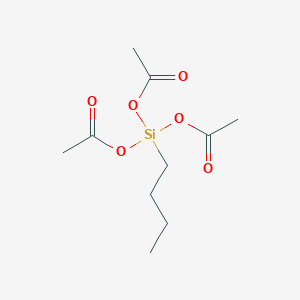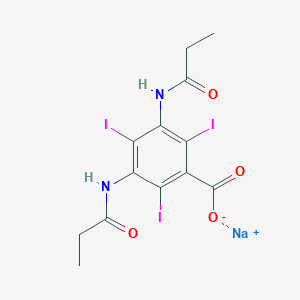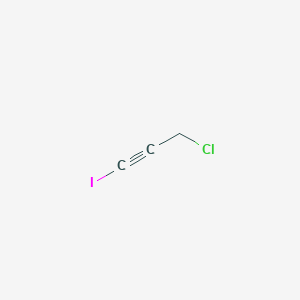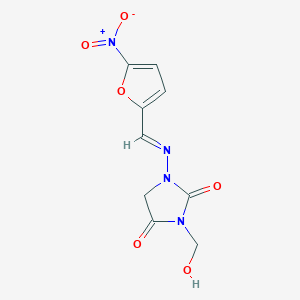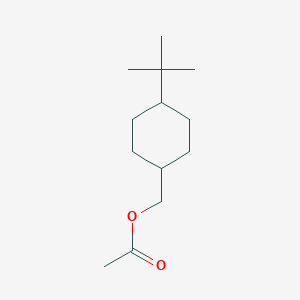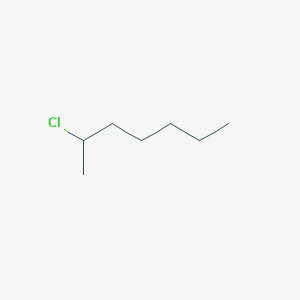
2-Chloroheptane
Übersicht
Beschreibung
2-Chloroheptane is a halogenated hydrocarbon, specifically a chloroalkane, which is a derivative of heptane where one of the hydrogen atoms has been replaced by a chlorine atom. This compound is of interest due to its potential applications in the synthesis of natural products and pharmacologically active intermediates. The presence of the chlorine atom can significantly alter the chemical and physical properties of the molecule compared to its parent hydrocarbon, heptane .
Synthesis Analysis
The synthesis of 2-Chloroheptane and related structures can be achieved through various methods. One approach involves the [3+2+2] cyclization of alkenyl Fischer carbene complexes and allenes, which can specifically assemble 1,2- and 1,3-dialkylidenecycloheptane rings . This method demonstrates the potential for constructing complex cyclic structures that may include 2-Chloroheptane as a building block or derivative.
Molecular Structure Analysis
The molecular structure of cycloheptane, the parent compound of 2-Chloroheptane, has been studied using electron diffraction. The diffraction intensities suggest a mixture of twist-chair and chair conformations for cycloheptane . Although this study does not directly analyze 2-Chloroheptane, the introduction of a chlorine atom at the 2-position would likely influence the conformational preferences of the molecule due to the larger size and different electronegativity of chlorine compared to hydrogen.
Chemical Reactions Analysis
The reactivity of chlorinated cycloheptanes, which includes 2-Chloroheptane, has been investigated through quantum chemical calculations. These studies have shown that the presence of a chlorine substituent can affect the reactivity and stability of the molecule. For instance, the susceptibility of intramolecular interactions between the substituents and the cycloalkane ring has been revealed by natural bond orbital analysis . Additionally, the study of proton transfer from heptane radical cations to decane molecules in the presence of 1-chloroheptane suggests that the chlorine substituent can influence the selectivity of proton transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloroheptane can be inferred from studies on related chlorinated hydrocarbons. Vibrational spectroscopic studies of chlorinated hydrocarbons provide insights into the conformational preferences and stability of these molecules . The presence of chlorine atoms can lead to different molecular conformers, which can be identified through vibrational analyses. Furthermore, the rotational spectrum of 2,2-dichloropropane, although not directly related to 2-Chloroheptane, offers a glimpse into the complexity that chlorine substituents can introduce to the spectroscopic features of chloroalkanes .
Wissenschaftliche Forschungsanwendungen
Proton Transfer Studies : A study examined the yield and isomeric composition of chlorodecanes formed by γ-irradiation of heptane/decane/1-chloroheptane crystals, observing the predominant formation of 2-chlorodecane. This was attributed to proton transfer from heptane radical cations to decane molecules, highlighting the specific chemical interactions and selectivity in such systems (Slabbinck, Demeyer, & Ceulemans, 2000).
Structural Disorder in Alkane Crystals : Another study focused on the isomeric composition of secondary chloroheptanes formed upon γ-irradiation in a system containing heptane, 2-chlorohexane, and octane. It found that the presence of octane increased the relative importance of 2-chloroheptane, suggesting selective proton transfer to penultimate C–H bonds in heptane molecules (Demeyer & Ceulemans, 2002).
Bacterial Dehalogenation : A study on sewage samples showed dehalogenation of 1-chloroheptane, among other halogenated alkanes, by bacteria. This research highlights the biological processes involved in breaking down halogenated hydrocarbons (Omori & Alexander, 1978).
2D IR Spectroscopy : Research demonstrated the utility of 2D IR spectroscopy in structural analysis, which could be relevant for understanding the molecular structure and behavior of compounds like 2-Chloroheptane and its derivatives (Zanni, Ge, Kim, & Hochstrasser, 2001).
Photoinduced Bond Cleavage Studies : A study using selectively deuterated 2-chloropropane investigated photoinduced, site-specific C–H bond cleavage, an area of research that could be applicable to understanding similar reactions in 2-Chloroheptane (Mathews, Wang, & Koplitz, 1994).
Thermophysical Property Analysis : Research on the thermophysical properties of medium-chain 1-alkyl halides, including 1-chloroheptane, provides insight into the physical characteristics of similar compounds under various conditions (Melent’ev, Postnikov, Nedyalkov, & Polishuk, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLUOSUHFGQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905206 | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroheptane | |
CAS RN |
1001-89-4 | |
| Record name | 2-Chloroheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



